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Compound of Interest

Compound Name: 2,4,5-Tribromophenol

Cat. No.: B077500 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for

2,4,5-Tribromophenol, a significant halogenated aromatic compound. The following sections

detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

characteristics, offering valuable data for identification, characterization, and quality control

purposes in research and drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of

organic compounds. Below are the predicted and reported data for the ¹H and ¹³C NMR spectra

of 2,4,5-Tribromophenol.

¹H NMR Spectroscopy

The proton NMR spectrum of 2,4,5-Tribromophenol is expected to show two distinct signals in

the aromatic region, corresponding to the two non-equivalent aromatic protons.

Table 1: ¹H NMR Spectroscopic Data for 2,4,5-Tribromophenol
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Chemical Shift (δ) ppm Multiplicity Assignment

~7.7 Singlet H-3

~7.3 Singlet H-6

Note: Predicted values based on structure and known substituent effects. Actual experimental

values may vary slightly depending on the solvent and concentration.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information about the carbon framework of the

molecule. Due to the substitution pattern, six distinct signals are expected for the aromatic

carbons of 2,4,5-Tribromophenol.

Table 2: ¹³C NMR Spectroscopic Data for 2,4,5-Tribromophenol

Chemical Shift (δ) ppm Assignment

~150 C-1 (C-OH)

~115 C-2 (C-Br)

~135 C-3 (C-H)

~118 C-4 (C-Br)

~116 C-5 (C-Br)

~130 C-6 (C-H)

Note: Predicted values based on structure and known substituent effects. Actual experimental

values may vary slightly depending on the solvent and concentration.

Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 2,4,5-Tribromophenol is characterized by absorptions corresponding to the O-H

and C-Br bonds, as well as aromatic C-H and C=C stretching and bending vibrations.
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Table 3: Key IR Absorption Bands for 2,4,5-Tribromophenol

Wavenumber (cm⁻¹) Intensity Assignment

3550 - 3200 Strong, Broad O-H stretch (phenolic)

3100 - 3000 Medium Aromatic C-H stretch

1600 - 1450 Medium to Strong Aromatic C=C stretch

1300 - 1200 Strong C-O stretch

800 - 600 Strong C-Br stretch

900 - 675 Strong
Aromatic C-H out-of-plane

bend

Note: The IR spectrum of a trifluoroacetate derivative of 2,4,5-Tribromophenol is available and

shows characteristic shifts due to the ester group.

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule

and its fragments, allowing for the determination of its molecular weight and elemental

composition. The mass spectrum of 2,4,5-Tribromophenol is characterized by a prominent

molecular ion peak and a distinct isotopic pattern due to the presence of three bromine atoms.

Table 4: Mass Spectrometry Data for 2,4,5-Tribromophenol

m/z Relative Intensity (%) Assignment

328, 330, 332, 334 Variable [M]⁺ (Molecular ion cluster)

251, 253, 255 Variable [M - Br]⁺

172, 174 Variable [M - 2Br]⁺

93 Variable [M - 3Br]⁺

64 Variable [C₅H₄]⁺
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Note: The isotopic pattern for a compound with three bromine atoms will show peaks at M,

M+2, M+4, and M+6 with relative intensities of approximately 1:3:3:1.

Experimental Protocols
Detailed methodologies for obtaining the spectroscopic data are crucial for reproducibility and

accurate analysis.

4.1. NMR Spectroscopy

Sample Preparation (Solution-State NMR):

Weigh approximately 10-20 mg of solid 2,4,5-Tribromophenol into a clean, dry vial.

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Acetone-

d6).

Ensure the sample is fully dissolved. Gentle warming or vortexing may be applied if

necessary.

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean

5 mm NMR tube.

Cap the NMR tube and wipe the outside clean before insertion into the spectrometer.

Instrumentation and Data Acquisition (¹H and ¹³C NMR):

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended.

¹H NMR:

Pulse sequence: Standard single-pulse experiment.

Number of scans: 16-64, depending on concentration.

Relaxation delay: 1-5 seconds.

Spectral width: Appropriate for the aromatic region (~0-10 ppm).
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¹³C NMR:

Pulse sequence: Proton-decoupled pulse program.

Number of scans: 1024 or more, depending on concentration and desired signal-to-noise

ratio.

Relaxation delay: 2-5 seconds.

Spectral width: Appropriate for aromatic carbons (~0-200 ppm).

4.2. Infrared (IR) Spectroscopy

Sample Preparation and Analysis (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a suitable

solvent (e.g., isopropanol) and allowing it to dry completely.

Record a background spectrum of the clean, empty ATR crystal.

Place a small amount of the solid 2,4,5-Tribromophenol powder onto the center of the ATR

crystal to completely cover the sampling area.

Apply consistent pressure to the sample using the instrument's pressure arm to ensure good

contact between the sample and the crystal.

Acquire the IR spectrum. A typical measurement consists of 16-32 scans at a resolution of 4

cm⁻¹.

After analysis, clean the crystal thoroughly.

4.3. Mass Spectrometry (MS)

Sample Preparation and Analysis (Gas Chromatography-Mass Spectrometry - GC-MS):

Sample Preparation: Prepare a dilute solution of 2,4,5-Tribromophenol in a volatile organic

solvent (e.g., dichloromethane or hexane) at a concentration of approximately 1 mg/mL.
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GC Conditions:

Injector: Split/splitless injector, typically operated in splitless mode for trace analysis.

Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5MS).

Oven Program: A temperature program is used to ensure good separation of the analyte

from any impurities. A typical program might start at 100°C, hold for 1 minute, then ramp at

10°C/min to 280°C and hold for 5 minutes.

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

MS Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

Scan Range: A mass range of m/z 50-400 is typically sufficient to observe the molecular

ion and key fragments.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the comprehensive spectroscopic

analysis of an organic compound like 2,4,5-Tribromophenol.
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Caption: General workflow for the spectroscopic analysis of 2,4,5-Tribromophenol.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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